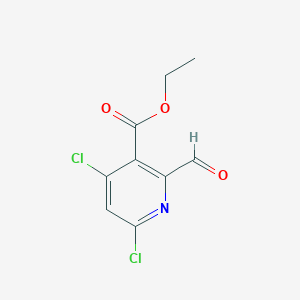![molecular formula C18H12ClN3O2 B2833735 2-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide CAS No. 866041-25-0](/img/structure/B2833735.png)
2-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide is a synthetic organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide typically involves the reaction of 3-benzoyl chromones with benzamidines through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement . This method is versatile and allows for the functionalization of the chromeno-pyrimidine core.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the ANRORC reaction conditions for large-scale synthesis. This includes controlling temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The chromeno-pyrimidine core can be oxidized or reduced under specific conditions.
Condensation Reactions: The compound can participate in condensation reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets.
Chemical Research: It serves as a building block for synthesizing other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide involves its interaction with specific molecular targets in cells. It can inhibit enzymes or receptors involved in cell proliferation, leading to the induction of apoptosis. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
4H-chromene derivatives: These compounds share a similar chromene core but differ in their substitution patterns and biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a different heterocyclic core but exhibit similar anticancer activities.
Uniqueness
2-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide is unique due to its specific substitution pattern and the presence of both chromene and pyrimidine rings. This dual-ring structure contributes to its distinct biological activities and makes it a valuable compound for further research in medicinal chemistry.
Properties
IUPAC Name |
2-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c19-14-7-3-1-5-12(14)17(23)22-18-20-9-11-10-24-15-8-4-2-6-13(15)16(11)21-18/h1-9H,10H2,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOYZNURSJHAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Fluoro-5-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid](/img/structure/B2833652.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea](/img/structure/B2833653.png)
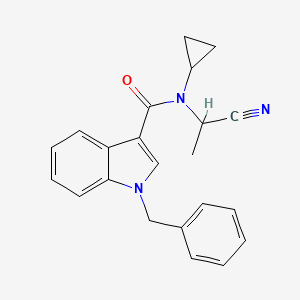
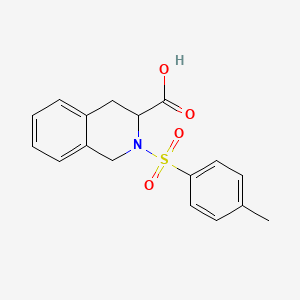
![4-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2833658.png)
![N-(3-chloro-4-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2833660.png)
![{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl N-(4-nitrophenyl)carbamate](/img/structure/B2833662.png)
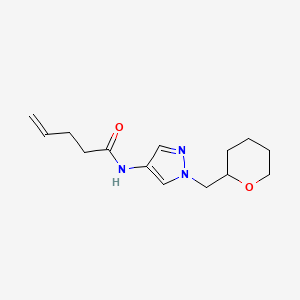
![Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane](/img/structure/B2833665.png)
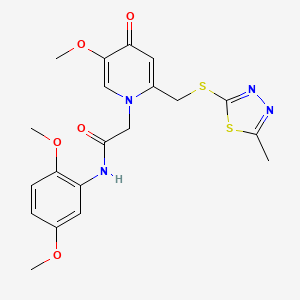

![5-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2833671.png)
![[7-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B2833672.png)
